molecular formula C17H21IN2 B2522070 4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide CAS No. 29519-52-6

4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide

Cat. No.: B2522070
CAS No.: 29519-52-6
M. Wt: 380.273
InChI Key: QALDEYCJTBAWJV-UHFFFAOYSA-M
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide is a cationic styrylpyridinium salt with a well-defined structure. Its systematic naming adheres to IUPAC conventions, reflecting the positions of substituents on the pyridinium core and the styryl moiety.

Key identifiers :

Property Value
IUPAC Name 4-[4-(Dimethylamino)styryl]-1-ethylpyridin-1-ium iodide
Molecular Formula C₁₈H₂₃IN₂
Molecular Weight 380.27 g/mol
CAS Number Not explicitly listed in provided sources (analogous to DASPEI)
InChI Key Derived from structural analogs (e.g., AMAXNNVXIBDEMV)

The compound comprises a pyridinium ring substituted with an ethyl group at the 1-position and a 4-dimethylaminostyryl group at the 4-position. The iodide anion balances the cationic charge.

Crystallographic Data and Molecular Geometry

X-ray crystallography studies on structurally analogous compounds (e.g., trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide) reveal critical insights into molecular geometry.

Crystallographic parameters :

Parameter Value (Analogous Compounds)
Space Group Pbca or P-1 (dependent on crystal packing)
Pyridinium Ring Planarity Near-planar with slight deviations due to substituent steric effects
Dihedral Angle (Pyridinium-Benzene) ~9.6° (observed in trans-4-substituted analogs)
Hydrogen Bonding Weak C–H⋯I interactions stabilizing the cation-anion lattice

The ethyl group at the 1-position and styryl group at the 4-position adopt a trans configuration to minimize steric strain, as inferred from studies of similar trans-stilbazolium derivatives.

Electronic Structure and Charge Distribution Analysis

The electronic properties of this compound are dominated by intramolecular charge transfer (ICT) between the electron-rich dimethylamino group and the electron-deficient pyridinium core.

Key electronic features :

  • Charge Transfer State :
    • The dimethylamino group acts as an electron donor, while the pyridinium ring serves as an electron acceptor.
    • Photoexcitation induces ICT, forming a stabilized twisted state with enhanced dipole moments.
  • Solvent Effects :

    • Polar solvents stabilize the charge-separated state, reducing fluorescence quantum yield due to nonradiative decay.
    • Nonpolar solvents favor locally excited (LE) states, yielding higher fluorescence efficiencies.
  • Protonation Effects :

    • Monocationic species (protonated pyridinium) exhibit enhanced ICT due to increased electron-withdrawing capacity at the pyridinium nitrogen.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Spectroscopic data for structurally related compounds provide a basis for characterizing this iodide salt.

NMR Spectroscopy
Nucleus Shift (δ, ppm) Assignments
¹H 7.4–7.8 (aromatic) Pyridinium and styryl aromatic protons
6.2–6.6 (vinyl) Styryl CH=CH protons
2.8–3.2 (N(CH₃)₂) Dimethylamino protons
¹³C 150–160 (C=N⁺) Pyridinium carbon adjacent to ethyl group
120–130 (C=C) Styryl CH=CH carbons

IR Spectroscopy :

  • Key Peaks :
    • ~1,600 cm⁻¹ (C=N⁺ stretching)
    • ~1,500–1,550 cm⁻¹ (C=C aromatic stretching)
    • ~1,350 cm⁻¹ (N–CH₃ bending)
UV-Vis and Fluorescence
Property Value (Analogous Compounds)
λ_max (absorption) ~460–470 nm (methanol, polar solvent)
λ_em (fluorescence) ~580–600 nm (polar solvent, Stokes shift ~120 nm)
Stokes Shift ~120 nm (indicative of ICT)
Quantum Yield Low in water (~0.1), higher in nonpolar solvents

Properties

IUPAC Name

4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]-N,N-dimethylaniline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N2.HI/c1-4-19-13-11-16(12-14-19)6-5-15-7-9-17(10-8-15)18(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALDEYCJTBAWJV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29519-52-6
Record name 4-(4-(DIMETHYLAMINO)STYRYL)-1-ETHYLPYRIDINIUM IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide typically involves a condensation reaction between 4-dimethylaminobenzaldehyde and 1-ethylpyridinium iodide. The reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced form, altering its fluorescence properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms with altered fluorescence.

    Substitution: Substituted pyridinium derivatives.

Scientific Research Applications

4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide is extensively used in scientific research due to its unique properties:

    Chemistry: Used as a solvatochromic dye to study microenvironment polarity.

    Biology: Employed as a fluorescent marker for live cell imaging, particularly for staining mitochondria.

    Medicine: Investigated for its potential in diagnostic imaging and as a probe for studying cellular processes.

    Industry: Utilized in the development of sensors and in the monitoring of polymerization processes.

Mechanism of Action

The mechanism of action of 4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide involves its interaction with the microenvironment. The compound’s fluorescence properties change based on the polarity and viscosity of the surrounding medium. This makes it an effective probe for studying various biological and chemical processes. The molecular targets include cellular structures like mitochondria, where it accumulates due to its cationic nature.

Comparison with Similar Compounds

Structural Variations and Properties

Compound Name Substituent Position Pyridinium Group Amino Group λmax (nm) Emission λ (nm) Key Applications
4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide 4-styryl, 1-ethyl Ethyl Dimethyl ~460–470 (inferred) ~600–610 Mitochondrial staining, membrane potential assays
4-Di-1-ASP (1-methyl analog) 4-styryl, 1-methyl Methyl Dimethyl 475 (MeOH) 605 Nonlinear optics, nucleic acid detection
DASPEI (2-styryl isomer) 2-styryl, 1-ethyl Ethyl Dimethyl 457–463 (MeOH) Not reported Zebrafish hair cell labeling, bacterial efflux studies
4-Di-2-ASP (diethylamino analog) 4-styryl, 1-methyl Methyl Diethyl ~485–495 (inferred) ~620–630 Mitochondrial probes in plant cells

Key Differences and Implications

Substituent Position :

  • The 4-styryl substitution (target compound and 4-Di-1-ASP) enhances conjugation compared to 2-styryl (DASPEI), leading to redshifted absorption and emission spectra .
  • DASPEI’s 2-styryl configuration reduces steric hindrance, improving membrane permeability in bacterial efflux studies .

Pyridinium Group :

  • Ethyl (target compound) vs. methyl (4-Di-1-ASP) affects lipophilicity. Ethyl derivatives show higher cellular retention, advantageous for long-term mitochondrial tracking .

Amino Group: Diethylamino (4-Di-2-ASP) increases electron-donating capacity, further redshifting absorption (e.g., ~485 nm vs. 475 nm for dimethylamino) .

Solvatochromism :

  • All compounds exhibit solvent-dependent spectral shifts. For example, 4-Di-1-ASP shows λmax at 505 nm in chloroform vs. 472 nm in DMSO .

Biological Activity

4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide, commonly referred to as DASPEI, is a synthetic organic compound notable for its vibrant fluorescence and biological applications, particularly in cellular imaging and mitochondrial studies. This article delves into the biological activities of DASPEI, highlighting its mechanisms of action, transport properties, and applications in research.

  • Molecular Formula : C17H21N2I
  • Molecular Weight : 380.27 g/mol
  • Structure : DASPEI features a pyridinium core with a dimethylaminostyryl group, contributing to its fluorescent properties.

Cellular Uptake and Transport

DASPEI is primarily utilized for its ability to stain mitochondria in live cells. Research indicates that its uptake is influenced by several factors:

  • Concentration Dependence : The uptake of DASPEI is concentration-dependent, with higher concentrations leading to increased cellular accumulation.
  • Temperature and Membrane Potential : The transport mechanism is also affected by temperature and the electrochemical gradient across the cell membrane, indicating an energy-dependent process .

In a study involving BeWo cells (a human choriocarcinoma trophoblastic cell line), DASPEI was shown to be taken up through a low-affinity carrier-mediated process with a Michaelis-Menten constant (KmK_m) of approximately 580 µM and a maximum velocity (VmaxV_{max}) of 97 nmol/mg protein/30 min . This suggests that while DASPEI does not primarily rely on organic cation transporters (OCTs), it may utilize alternative transport mechanisms such as nucleoside transporters for cellular entry.

Mitochondrial Staining

DASPEI is widely employed in research for staining mitochondria due to its selective accumulation in these organelles. The excitation and emission wavelengths are approximately 461 nm and 589 nm, respectively, making it suitable for fluorescence microscopy applications . This property allows researchers to visualize mitochondrial dynamics in living cells effectively.

Case Studies

  • Transport Mechanisms in Human Respiratory Epithelial Cells :
    • A study demonstrated that the uptake of DASPEI in human respiratory epithelial cells was significantly influenced by pH and membrane potential. The findings highlighted the role of active transport mechanisms in mediating the internalization of fluorescent organic cations like DASPEI .
  • Visualization of Dopaminergic Neurons :
    • Another investigation focused on using DASPEI for long-term visualization of dopaminergic neurons. The study confirmed that DASPEI can effectively stain these neurons without causing cytotoxic effects, thus proving its utility in neurobiological research .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaPrimary UseKey Findings
DASPEIC17H21N2IMitochondrial stainingEffective uptake via non-OCT pathways; minimal cytotoxicity
4-Di-1-ASPC18H20N2IFluorescent marker for OCTsUptake mediated by OCTs; significant mitochondrial localization
GBR-BPC19H23N2Visualization of monoaminergic neuronsInternalized via DAT-dependent mechanism; selective for dopaminergic neurons

Q & A

Q. What are the recommended synthetic routes for 4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide, and how can reaction conditions be optimized for high yield?

Methodological Answer: The compound is typically synthesized via a condensation reaction between 1-ethylpyridinium iodide and 4-(dimethylamino)benzaldehyde. A common approach involves refluxing equimolar quantities of the aldehyde and pyridinium precursor in methanol or ethanol with a catalytic base (e.g., piperidine) at 50–70°C for 2–4 hours . Optimization strategies include:

  • Molar Ratios: Slight excess of aldehyde (1.1:1) to drive the reaction to completion.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) may enhance reactivity for sterically hindered derivatives.
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH eluent) improves purity .

Q. How is the structural characterization of this compound performed using crystallographic techniques?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystal Growth: Slow evaporation of saturated solutions in ethanol or acetonitrile.
  • Data Collection: Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .
  • Analysis: Solve structures via direct methods (SHELXS97) and refine with SHELXL97. Focus on C–H···I hydrogen bonds and π-π stacking interactions, which stabilize the crystal lattice .

Advanced Research Questions

Q. What methodologies are employed to analyze the electronic transitions and solvatochromic behavior of this styrylpyridinium dye?

Methodological Answer:

  • UV-Vis Spectroscopy: Measure absorption maxima (λmax) in solvents of varying polarity (e.g., hexane → water). The compound’s intramolecular charge-transfer (ICT) transition typically shows a bathochromic shift with increasing solvent polarity .
  • Computational Validation: Perform time-dependent density functional theory (TD-DFT) calculations (B3LYP/6-31G* level) to predict λmax and compare with experimental data .

Q. How can researchers resolve discrepancies between experimental and computational data regarding the compound’s photophysical properties?

Methodological Answer:

  • Parameter Adjustment: Re-optimize computational models by including solvent effects (e.g., PCM model) and explicit hydrogen-bonding interactions .
  • Purity Checks: Confirm sample purity via HPLC (C18 column, acetonitrile/water gradient) to rule out contaminants affecting absorbance .
  • Experimental Replication: Repeat measurements under controlled humidity/temperature to minimize environmental variability .

Q. What strategies are effective in elucidating the role of C–H···I interactions in the solid-state packing of this compound?

Methodological Answer:

  • Hirshfeld Surface Analysis: Quantify intermolecular interactions using CrystalExplorer. The C–H···I contacts typically account for 10–15% of the surface area in pyridinium iodides .
  • Thermal Analysis: Perform DSC/TGA to assess stability. Stronger interactions correlate with higher melting points (>200°C) .

Q. How does the ethyl substituent (vs. methyl) influence the compound’s solubility and reactivity in cross-coupling reactions?

Methodological Answer:

  • Solubility Testing: Compare solubility in DMSO, DMF, and water. The ethyl group enhances lipophilicity, reducing aqueous solubility by ~20% vs. methyl analogs .
  • Reactivity Screening: Test Suzuki-Miyaura coupling using Pd(PPh₃)₄. The ethyl group’s steric bulk may lower yields (e.g., 60–70% vs. 85% for methyl derivatives) .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s nonlinear optical (NLO) properties?

Methodological Answer:

  • Hyper-Rayleigh Scattering (HRS): Measure second-harmonic generation (SHG) efficiency. If absent (as in structurally similar compounds ), confirm crystal centrosymmetry via SCXRD.
  • Theoretical Modeling: Calculate first hyperpolarizability (β) using Gaussian09. Non-centrosymmetric crystals are required for NLO activity .

Methodological Frameworks

Q. How can a researcher link studies of this compound to broader theoretical frameworks in supramolecular chemistry?

Methodological Answer:

  • Conceptual Alignment: Frame the compound’s C–H···I interactions within the context of halogen bonding or π-hole interactions. Use Cambridge Structural Database (CSD) queries to identify analogous motifs .
  • Collaborative Design: Integrate crystallographic data with molecular dynamics simulations to predict co-crystal formation with iodine-rich acceptors .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide
Reactant of Route 2
Reactant of Route 2
4-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide

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